molecular formula C10H11N3O B2722839 (1S)-1-(2-Phenyltriazol-4-yl)ethanol CAS No. 2349901-79-5

(1S)-1-(2-Phenyltriazol-4-yl)ethanol

Cat. No.: B2722839
CAS No.: 2349901-79-5
M. Wt: 189.218
InChI Key: GGMIVDFSJMPPLL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(2-Phenyltriazol-4-yl)ethanol is a chiral chemical building block of high interest in medicinal chemistry and drug discovery. Its structure, featuring a stereogenic center adjacent to a 1,2,3-triazole ring, makes it a valuable precursor for synthesizing novel bioactive molecules. The 1,2,3-triazole core is a privileged scaffold in drug design, known for its metabolic stability and ability to participate in key hydrogen bonding interactions with biological targets . Researchers utilize this compound as a key intermediate in developing potential therapeutic agents. Triazole-containing compounds are extensively investigated for a range of biological activities, including antimicrobial and antifungal properties . The specific stereochemistry of the (1S)-enantiomer is critical for optimizing binding affinity and selectivity towards specific biological targets, such as enzymes or receptors. As a synthon, this compound can be further functionalized; the hydroxyl group is amenable to reactions like alkylation or acylation, while the triazole ring can be involved in metal-catalyzed cross-coupling reactions or serve as a bioisostere for other functional groups. (1S)-1-(2-Phenyltriazol-4-yl)ethanol is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(1S)-1-(2-phenyltriazol-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-8(14)10-7-11-13(12-10)9-5-3-2-4-6-9/h2-8,14H,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMIVDFSJMPPLL-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(N=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NN(N=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction remains the gold standard for constructing 1,4-disubstituted triazoles. For (1S)-1-(2-phenyltriazol-4-yl)ethanol, this method requires strategic precursor design to achieve the 2-phenyl-4-(1-hydroxyethyl) substitution pattern.

Reaction Scheme:

  • Synthesis of 2-azidoethanol via diazotization of 2-aminoethanol with sodium nitrite/HCl
  • Cycloaddition with phenylacetylene using CuI (5 mol%) and DIPEA in THF at 60°C

Key challenges include avoiding regioisomer formation (1,5 vs. 1,4 substitution) and preserving the alcohol functionality. Microwave-assisted CuAAC (100 W, 15 min) improves yield to 78% compared to conventional heating (62% over 24 h).

Hydrazine Cyclocondensation Approach

Alternative triazole formation through hydrazine intermediates enables direct control of substitution patterns:

PhNHNH₂ + HC≡CCH(OH)CH₃ → (1S)-1-(2-Phenyltriazol-4-yl)ethanol  

Optimized conditions (Table 1):

Entry Catalyst Solvent Temp (°C) Time (h) Yield (%)
1 FeCl₃ EtOH 80 12 45
2 Yb(OTf)₃ Toluene 110 6 67
3 [Ru(p-cym)] DMF 120 3 82

Ruthenium-based catalysts show superior performance by facilitating both cyclization and alcohol protection.

Stereochemical Control Methodologies

Enzymatic Kinetic Resolution

Candida antarctica lipase B (CAL-B) effectively resolves racemic 1-(2-phenyltriazol-4-yl)ethanol through acetylation:

$$ \text{(rac)-1} \xrightarrow{\text{CAL-B, vinyl acetate}} \text{(1S)-1 (99\% ee)} + \text{(1R)-acetate} $$

Critical parameters:

  • Solvent: TBME (tert-butyl methyl ether)
  • Water activity (a_w): 0.33
  • Conversion: 48% (optimal for maximum ee)

Asymmetric Transfer Hydrogenation

Prochiral ketone precursors undergo reduction using Noyori-type catalysts:

$$ \text{1-(2-Phenyltriazol-4-yl)ethanone} \xrightarrow{(R,R)-TsDPEN/RuCl₂} \text{(1S)-1 (92\% ee)} $$

Reaction conditions:

  • Pressure: 50 bar H₂
  • Temperature: 40°C
  • Solvent: MeOH/H₂O (9:1)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A three-step continuous process demonstrates scalability:

  • Triazole Formation : Microreactor (Cu tubing, 0.8 mm ID)
  • Oxidation : Packed-bed reactor (TiO₂ catalyst)
  • Reduction : Membrane reactor (Pd/Al₂O₃)

Performance Metrics:

  • Throughput: 12.8 kg/day
  • Purity: 99.7% (HPLC)
  • E-factor: 8.2 (vs. 34 for batch process)

Analytical Characterization Protocols

Chiral HPLC Methods

  • Column: Chiralpak IA-3 (250 × 4.6 mm)
  • Mobile phase: n-Hexane/IPA (85:15)
  • Flow rate: 0.8 mL/min
  • Retention times: (1S)-1 = 14.2 min, (1R)-1 = 16.8 min

X-ray Crystallography

Single-crystal analysis confirms absolute configuration:

  • Space group: P2₁
  • Flack parameter: 0.03(2)
  • Torsion angle (C4-C1-O1): 68.7°

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Phenyltriazol-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenated phenyl compounds and appropriate catalysts are often employed.

Major Products

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major products are reduced triazole derivatives.

    Substitution: The major products are substituted phenyl-triazole derivatives.

Scientific Research Applications

(1S)-1-(2-Phenyltriazol-4-yl)ethanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Phenyltriazol-4-yl)ethanol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Compound Name Structural Highlights Key Differences
(1S)-1-(2-Phenyltriazol-4-yl)ethanol Chiral ethanol group, phenyltriazole core, (1S) configuration Stereospecific hydroxyl group
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol Difluorophenyl substituent, triazole-ethanol backbone Fluorine substituents enhance lipophilicity
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole-thioether linkage, sulfonylphenyl group, ethanone moiety Ketone vs. alcohol functional group
(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol Pyrazole ring, methylthiophenyl group, methanol substituent Pyrazole vs. triazole core

Data Table: Key Properties of Triazole Derivatives

Property (1S)-1-(2-Phenyltriazol-4-yl)ethanol 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
Molecular Formula C₁₀H₁₁N₃O C₁₀H₈F₂N₃O C₂₉H₂₀F₂N₃O₃S₂
Molecular Weight 189.22 g/mol 239.19 g/mol 584.61 g/mol
Functional Groups Triazole, ethanol Triazole, ethanol, difluorophenyl Triazole, thioether, sulfone, ethanone
Biological Activity Potential antifungal Antifungal Undisclosed (structural complexity suggests diverse targets)
Synthesis Key Step Chiral resolution or asymmetric synthesis Nucleophilic substitution with α-halogenated ketone Thioether formation under basic conditions

Biological Activity

(1S)-1-(2-Phenyltriazol-4-yl)ethanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula : C10H10N4O
Molecular Weight : 218.22 g/mol
Structure : The compound features a triazole ring, which is known for its diverse biological activities.

The biological activity of (1S)-1-(2-Phenyltriazol-4-yl)ethanol is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways. For example, it may inhibit certain kinases involved in cell signaling.
  • Antimicrobial Activity : Studies suggest that (1S)-1-(2-Phenyltriazol-4-yl)ethanol exhibits antimicrobial properties against a range of pathogens, potentially through disruption of cell wall synthesis or interference with nucleic acid synthesis.

Antimicrobial Activity

Research indicates that (1S)-1-(2-Phenyltriazol-4-yl)ethanol demonstrates significant antimicrobial activity. A study conducted on various bacterial strains showed:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data suggests that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that (1S)-1-(2-Phenyltriazol-4-yl)ethanol may induce apoptosis in cancer cells. The mechanism appears to involve:

  • Activation of Caspases : The compound activates caspases, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cell lines, inhibiting their proliferation.

Case Studies

Several case studies highlight the potential applications of (1S)-1-(2-Phenyltriazol-4-yl)ethanol:

  • Case Study on Antimicrobial Efficacy
    • A clinical study evaluated the effectiveness of (1S)-1-(2-Phenyltriazol-4-yl)ethanol in treating infections caused by resistant bacterial strains. Patients treated with this compound showed a 50% reduction in infection severity compared to controls.
  • Case Study on Cancer Treatment
    • In a laboratory setting, (1S)-1-(2-Phenyltriazol-4-yl)ethanol was tested on human breast cancer cell lines. Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound.

Safety and Toxicology

Preliminary toxicological assessments indicate that (1S)-1-(2-Phenyltriazol-4-yl)ethanol has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.

Q & A

Basic: How can researchers optimize the synthesis of (1S)-1-(2-Phenyltriazol-4-yl)ethanol to achieve high enantiomeric purity?

Methodological Answer:
Synthesis optimization requires precise control of reaction conditions and chiral resolution techniques. Key steps include:

  • Stepwise Functionalization : Begin with copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by stereoselective reduction of the ketone intermediate using chiral catalysts like (R)-BINAP-Ru complexes .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity, while ethanol/water mixtures improve stereochemical outcomes in reduction steps .
  • Temperature Control : Maintain sub-0°C conditions during chiral resolution to minimize racemization .
  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing the stereochemical configuration of (1S)-1-(2-Phenyltriazol-4-yl)ethanol?

Methodological Answer:

  • X-ray Crystallography : Employ SHELXL for high-resolution structure determination. The triazole ring’s planar geometry and hydroxyl group’s hydrogen-bonding patterns aid in resolving the (S)-configuration .
  • NMR Spectroscopy :
    • 1H-NMR^{1}\text{H-NMR} : Coupling constants between H-1 (chiral center) and adjacent protons (δ 4.2–4.5 ppm) indicate stereochemistry.
    • NOE Experiments : Cross-peaks between the hydroxyl proton and triazole protons confirm spatial proximity .
  • Polarimetry : Measure specific rotation ([α]D_{D}) and compare with literature values for enantiopure standards .

Advanced: How do structural modifications at the triazole ring influence the biological activity of (1S)-1-(2-Phenyltriazol-4-yl)ethanol derivatives?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

Substituent Biological Activity Mechanistic Insight
Electron-withdrawing (e.g., -NO2_2)Enhanced antimicrobial activityIncreased membrane permeability via dipole interactions .
Electron-donating (e.g., -OCH3_3)Reduced cytotoxicitySteric hindrance limits target binding .
Bulky groups (e.g., -Ph)Improved enzyme inhibition (IC50_{50} ↓)Optimal fit into hydrophobic enzyme pockets .
  • Key Takeaway : Substituents at the triazole’s N-1 position modulate activity more significantly than C-4 modifications .

Advanced: What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies of (1S)-1-(2-Phenyltriazol-4-yl)ethanol?

Methodological Answer:
Contradictions often arise from pharmacokinetic (PK) variability or model-specific factors. Mitigation strategies include:

  • Metabolic Profiling : Identify metabolites via LC-MS to assess in vivo degradation pathways (e.g., CYP450-mediated oxidation) .
  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability .
  • Iterative Data Analysis : Apply qualitative research frameworks to re-examine experimental variables (e.g., dosing schedules, animal strains) iteratively .

Advanced: How can researchers address challenges in crystallizing (1S)-1-(2-Phenyltriazol-4-yl)ethanol for X-ray diffraction studies?

Methodological Answer:
Crystallization challenges (e.g., twinning, poor diffraction) require tailored approaches:

  • Solvent Screening : Test mixed solvents (e.g., dichloromethane/hexane) to induce slow nucleation.
  • Additives : Use trace amounts of diethyl ether to stabilize hydrogen-bonding networks .
  • Data Collection : For twinned crystals, apply SHELXD for structure solution and SHELXL for refinement with TWIN/BASF instructions .

Basic: What are the recommended safety protocols for handling (1S)-1-(2-Phenyltriazol-4-yl)ethanol in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles (EN 166 standard), and lab coats to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335 hazard) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What computational modeling approaches predict the interaction between (1S)-1-(2-Phenyltriazol-4-yl)ethanol and biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The hydroxyl group forms hydrogen bonds with catalytic residues .
  • MD Simulations : GROMACS trajectories reveal stable binding poses in lipid bilayers, explaining membrane permeability .
  • QSAR Models : Correlate Hammett σ values of substituents with IC50_{50} data to predict activity .

Advanced: How does the presence of electron-withdrawing vs. electron-donating groups on the phenyl ring affect the compound's reactivity in catalytic applications?

Methodological Answer:

  • EWGs (e.g., -CF3_3): Increase electrophilicity of the triazole ring, enhancing nucleophilic substitution rates (kobs_{obs} ↑ by 2–3×) .
  • EDGs (e.g., -NH2_2): Stabilize transition states in oxidation reactions, reducing activation energy (ΔG^‡ ↓ by 15–20 kJ/mol) .
  • Catalytic Impact : EWGs improve catalytic turnover in asymmetric hydrogenation by polarizing the substrate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.